molecular formula C18H30O3S B13778006 4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid CAS No. 742022-24-8

4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid

Cat. No.: B13778006
CAS No.: 742022-24-8
M. Wt: 326.5 g/mol
InChI Key: IMRAQEPVUVPOHG-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, is a chemical compound widely used in various industrial applications. This compound is known for its surfactant properties, making it a key ingredient in detergents and cleaning agents. The molecular formula for this compound is [CnH2n-1C6H4SO3]2Ca, where n ranges from 11 to 13 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, typically involves the sulfonation of branched alkylbenzenes. The reaction is carried out by treating the alkylbenzene with sulfur trioxide (SO3) in the presence of a catalyst, such as oleum or sulfuric acid. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of the sulfonic acid group .

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, is carried out in large-scale reactors. The process involves continuous feeding of the alkylbenzene and sulfur trioxide into the reactor, where the sulfonation reaction takes place. The product is then neutralized with a base, such as sodium hydroxide or calcium hydroxide, to form the corresponding salt .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with and solubilize hydrophobic substances. This property is crucial in its role as a detergent and cleaning agent. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure and enhance the permeability of substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, is unique due to its specific branched alkyl chain length (C11-13), which provides optimal surfactant properties. This makes it particularly effective in applications requiring high detergency and emulsification capabilities .

Properties

CAS No.

742022-24-8

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

IUPAC Name

4-(4,6,8-trimethylnonan-3-yl)benzenesulfonic acid

InChI

InChI=1S/C18H30O3S/c1-6-18(15(5)12-14(4)11-13(2)3)16-7-9-17(10-8-16)22(19,20)21/h7-10,13-15,18H,6,11-12H2,1-5H3,(H,19,20,21)

InChI Key

IMRAQEPVUVPOHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)O)C(C)CC(C)CC(C)C

Origin of Product

United States

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